![molecular formula C24H27NO8 B13833037 5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B13833037.png)

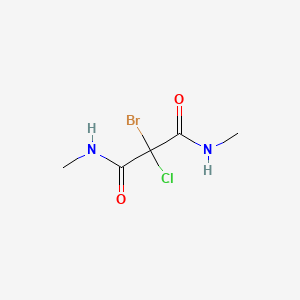

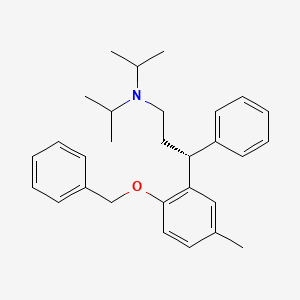

5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Medermycin is a unique member of the pyranonaphthoquinone family of antibiotics. It contains a β-C-glycoside linkage to an aminosugar, D-angolosamine, and was originally isolated from Streptomyces species K73 by Takano et al. in 1976 . Medermycin has been found to possess antibacterial, antifungal, and cytotoxic activities .

Métodos De Preparación

Medermycin is produced by culturing Streptomyces species at 28°C with aeration and agitation in a medium containing starch, peptone, meat extract, dry yeast, and sodium chloride . The cultured broth is filtered and the filtrate is passed through a column of non-ionic resin, Amberlite XAD II. Medermycin is adsorbed to the resin and eluted with 70% aqueous acetone. The eluate is then evaporated, and the residue is extracted with chloroform and ethyl acetate. The final product is obtained through lyophilization and chromatography on phosphonomethyl cellulose .

Análisis De Reacciones Químicas

Medermycin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form chimeric natural products through nonenzymatic steps such as cycloaddition, condensation, and esterification . Common reagents used in these reactions include chloroform, ethyl acetate, and acetone . Major products formed from these reactions include chimeric medermycin-type natural products with unusual polycyclic skeletons .

Aplicaciones Científicas De Investigación

Medermycin has a wide range of scientific research applications. It has been identified as a potent antibiotic, specifically active against Gram-positive bacteria . It also exhibits antiproliferative effects against cancer cells, such as HCT-116, with significant inhibitory concentrations . Additionally, medermycin has been shown to inhibit TNFα-promoted inflammatory reactions in human synovial fibroblasts, making it a potential candidate for anti-inflammatory therapies .

Mecanismo De Acción

Medermycin exerts its effects by targeting bacterial protein synthesis. It inhibits the growth of bacteria by binding to the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis . This mechanism is similar to that of other macrolide antibiotics, which also target the 50S ribosomal subunit .

Comparación Con Compuestos Similares

Medermycin is structurally similar to other antibiotics such as kalafungin and ligustrone B, which are also DNA intercalators . medermycin is unique due to its β-C-glycoside linkage to D-angolosamine and its ability to form chimeric natural products with unusual polycyclic skeletons . Other similar compounds include chimedermycins L and M, and sekgranaticin B, which also exhibit potent antibacterial activity .

Propiedades

Fórmula molecular |

C24H27NO8 |

|---|---|

Peso molecular |

457.5 g/mol |

Nombre IUPAC |

5-[(2R,4S,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9?,10-,13+,14-,15?,20-,24?/m1/s1 |

Clave InChI |

NYJGMJFBEVSQNN-UABNFPLYSA-N |

SMILES isomérico |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

SMILES canónico |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-,(4S)-](/img/structure/B13832961.png)

![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13832995.png)

![4-[2-[4-[1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl]ethyl]-a,a-(dimethyl-d6)benzeneacetic Acid](/img/structure/B13833014.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]acetyl]amino]-5-[(2-chloroethanimidoyl)amino]pentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoic acid](/img/structure/B13833027.png)

![tert-butyl (5R)-4-(hydroxymethyl)-2,2-dimethyl-5-[(E)-pentadec-1-enyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B13833031.png)

![2-Deoxy-D-glucose-[3H(G)]](/img/structure/B13833045.png)